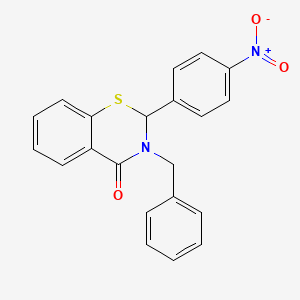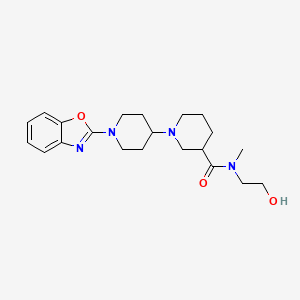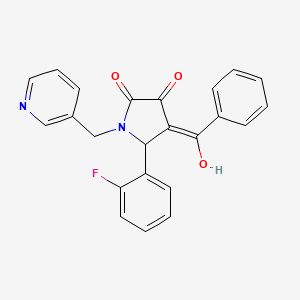![molecular formula C17H23NO3 B5465685 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol](/img/structure/B5465685.png)
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. It was first developed by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since gained widespread interest in the scientific community due to its promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol is not fully understood, but it is believed to target multiple pathways that are involved in the development and progression of neurodegenerative diseases. This compound has been shown to increase the expression of genes that are involved in mitochondrial function and energy metabolism, which may help to protect against neuronal damage. In addition, this compound has been shown to reduce the production of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. These include improvements in cognitive function, reductions in inflammation, and increases in the production of proteins that are important for neuronal function and survival. In addition, this compound has been shown to protect against neuronal damage and to promote the growth and development of new neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol in lab experiments is its ability to target multiple pathways that are involved in the development and progression of neurodegenerative diseases. This makes it a potentially powerful tool for studying the underlying mechanisms of these diseases and for developing new treatments. However, one limitation of using this compound in lab experiments is its high cost and the complex synthesis method required to produce it.
Future Directions
There are a number of future directions for research on 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol. One area of focus is on understanding the exact mechanism of action of the compound and how it targets multiple pathways involved in neurodegenerative diseases. Another area of focus is on developing more efficient and cost-effective synthesis methods for producing this compound. Finally, there is a need for further preclinical studies to determine the safety and efficacy of this compound in animal models of neurodegenerative diseases, as well as clinical trials to evaluate its potential as a therapeutic agent in humans.
Synthesis Methods
The synthesis of 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of a key intermediate, which is then subjected to a series of modifications to produce the final product. The exact details of the synthesis method are proprietary and have not been disclosed by the inventors.
Scientific Research Applications
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease. In addition, this compound has been shown to increase the production of proteins that are important for neuronal function and survival.
properties
IUPAC Name |
(3-hydroxy-4-methylphenyl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-2-3-14(12-15(13)19)16(20)18-8-4-17(5-9-18)6-10-21-11-7-17/h2-3,12,19H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIABVNLOTQRMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5465625.png)



![2-chloro-4-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}phenol](/img/structure/B5465657.png)
![(4-chloro-2-methylphenyl)(1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methanone](/img/structure/B5465658.png)

![1-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5465670.png)
![2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465693.png)
![1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5465712.png)

![2-[(2-furylmethyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B5465732.png)